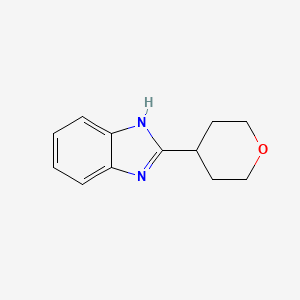

2-(Oxan-4-YL)-1H-1,3-benzodiazole

Beschreibung

2-(Oxan-4-yl)-1H-1,3-benzodiazole (IUPAC: 2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole) is a benzimidazole derivative featuring a tetrahydropyran (oxane) ring substituted at the 2-position of the benzimidazole core.

Eigenschaften

IUPAC Name |

2-(oxan-4-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)13-12(14-11)9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDGSCIEJAMGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-YL)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzodiazole derivative with an oxane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxan-4-YL)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Wissenschaftliche Forschungsanwendungen

2-(Oxan-4-YL)-1H-1,3-benzodiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of advanced materials, including polymers and sensors.

Wirkmechanismus

The mechanism by which 2-(Oxan-4-YL)-1H-1,3-benzodiazole exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural analogs of 2-(oxan-4-yl)-1H-1,3-benzodiazole, emphasizing substituent effects on properties and bioactivity:

*Calculated molecular formula based on structural analysis.

Pharmacological and Physicochemical Comparisons

- Conversely, polar groups like sulfanyl () or phenolic hydroxyls () improve aqueous solubility but may reduce membrane permeability.

- Antimicrobial Activity : Hydroxylated derivatives (e.g., 1b and 5b) exhibit strong antimicrobial activity against Gram-positive bacteria (S. aureus MIC: <0.3125 mg/mL) and Candida albicans, attributed to hydrogen bonding and π-π stacking interactions with microbial enzymes . The oxane derivative’s activity remains unexplored in the provided evidence, warranting further study.

- Synthetic Methods : Microwave-assisted synthesis (e.g., compound 5b in ) offers higher efficiency (>80% yield in some cases) compared to conventional methods, suggesting a viable route for scaling production of 2-(oxan-4-yl)-1H-1,3-benzodiazole derivatives .

Molecular Docking and Binding Affinity

AutoDock Vina studies () reveal that substituent geometry critically influences binding to targets like S. aureus thymidylate kinase (TMK). For example:

- Compound 5b (triol-substituted) achieves a binding score of −9.2 kcal/mol, forming hydrogen bonds with TMK’s Arg 48 and His 68 .

- The oxane ring’s conformational flexibility may allow optimal hydrophobic interactions in similar binding pockets, though specific docking data for 2-(oxan-4-yl)-1H-1,3-benzodiazole is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.